3-Chloro-4-fluoro-4'-(4-methylpiperazinomethyl) benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

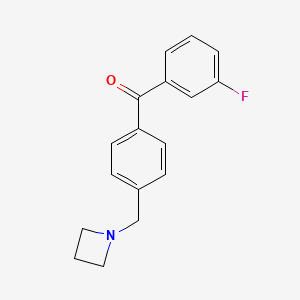

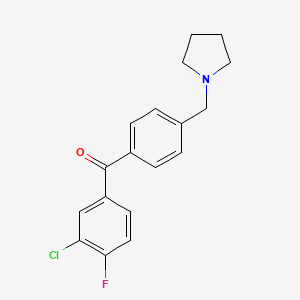

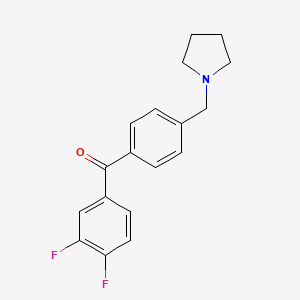

“3-Chloro-4-fluoro-4’-(4-methylpiperazinomethyl) benzophenone” is a chemical compound with the CAS Number: 898783-85-2. Its molecular weight is 346.83 and its IUPAC name is (3-chloro-4-fluorophenyl){4-[(4-methyl-1-piperazinyl)methyl]phenyl}methanone .

Molecular Structure Analysis

The InChI code for this compound is 1S/C19H20ClFN2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)16-6-7-18(21)17(20)12-16/h2-7,12H,8-11,13H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 346.83 . Other physical and chemical properties such as density, melting point, and boiling point are not available in my current data sources.Wissenschaftliche Forschungsanwendungen

Environmental Impact and Ecological Risks

Occurrences, Toxicities, and Ecological Risks of Benzophenone-3 Benzophenone-3 (BP-3) is widely used in sunscreens and other consumer products. Its widespread use has led to its release into aquatic environments, raising concerns about its impact on ecosystems. BP-3 is lipophilic, photostable, bioaccumulative, and can be absorbed rapidly. It transforms into major metabolites like BP-1, BP-8, and THB, with BP-1 showing greater estrogenic potency. BP-3 has been detected in various environmental compartments, including water, soil, sediments, and biota. The maximum detected levels in freshwater and seawater are 125ng/L and 577.5ng/L, respectively, with wastewater influent reaching 10,400ng/L. Human activities and wastewater treatment plant effluents are major sources of BP-3, which has also been found in fish lipids, human urine, serum, breast milk, and placental tissues. BP-3 displays anti-androgenic, weak estrogenic, and anti-estrogenic activities. Despite ambient water levels being generally lower than the Predicted No Effect Concentration (PNEC), hazard quotients (HQs) greater than 1 have been noted in wastewater influents. Limited ecotoxicological information and significant seasonal and spatial variations of BP-3 in water necessitate further studies on environmental monitoring and potential long-term exposure consequences in aquatic ecosystems (Kim & Choi, 2014).

Biological Activities and Therapeutic Potential

Polyisoprenylated Benzophenones from Clusiaceae Polyisoprenylated benzophenones isolated from the Clusiaceae family exhibit various potent biological properties, including cytotoxic, antimicrobial, antioxidant, and anti-inflammatory activities. These compounds have shown promise in arresting cancer cells, inhibiting cell-cycle progression, and affecting gene transcription in cancer cells. The transcription of genes like the oncogene c-Myb is down-regulated, while endoplasmatic stress genes like XBP1, ATF4, and DDIT3/CHOP are activated. These benzophenones impact mediators in the Akt/mTOR stress pathway, indicating their potential as drugs and lead compounds. Furthermore, their antioxidant capacity protects cells from oxidative stress and inflammation, and synthetic analogues have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTI) to treat drug-resistant HIV-1. Their antimicrobial effects, particularly against MRSA, are notable. The review also discusses the structure-activity relationships of these compounds and their absorption, metabolism, and elimination (Acuña, Jancovski, & Kennelly, 2009).

Applications in Chemosensors and Analytical Methods

Fluorescent Chemosensors Based on 4-Methyl-2,6-Diformylphenol 4-Methyl-2,6-diformylphenol (DFP) is a significant fluorophoric platform for developing chemosensors for various analytes, including metal ions, anions, and neutral molecules. DFP-based compounds have demonstrated high selectivity and sensitivity in detecting these analytes, and the review article covers more than 400 DFP-based compounds with antioxidant potential. The presence of two formyl groups on DFP provides ample opportunities to modulate sensing selectivity and sensitivity, indicating the potential for developing more advanced chemosensors (Roy, 2021).

Eigenschaften

IUPAC Name |

(3-chloro-4-fluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClFN2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)16-6-7-18(21)17(20)12-16/h2-7,12H,8-11,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJXYUBNZXVVDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642982 |

Source

|

| Record name | (3-Chloro-4-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-fluoro-4'-(4-methylpiperazinomethyl) benzophenone | |

CAS RN |

898783-85-2 |

Source

|

| Record name | Methanone, (3-chloro-4-fluorophenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloro-4-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-oxo-4-[(4-pyrrolidinomthyl)phenyl]butyrate](/img/structure/B1325548.png)

![Ethyl 6-oxo-6-[(4-pyrrolidinomthyl)phenyl]hexanoate](/img/structure/B1325550.png)

![Ethyl 7-oxo-7-[(4-pyrrolidinomthyl)phenyl]heptanoate](/img/structure/B1325551.png)

![Ethyl 8-oxo-8-[(4-pyrrolidinomthyl)phenyl]octanoate](/img/structure/B1325552.png)